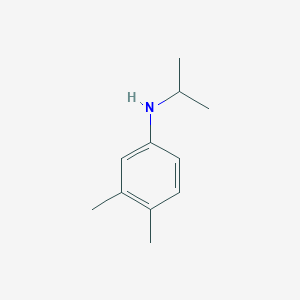

N-Isopropyl-3,4-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

105336-21-8 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

3,4-dimethyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)10(4)7-11/h5-8,12H,1-4H3 |

InChI Key |

OQAIEKNGRUJACL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N Isopropyl 3,4 Dimethylaniline

Strategies for N-Alkylation of Aromatic Amines Relevant to N-Isopropyl-3,4-dimethylaniline

The introduction of an isopropyl group onto the nitrogen atom of 3,4-dimethylaniline (B50824) is a critical step in the synthesis of the target compound. Various N-alkylation strategies can be employed, each with its own set of advantages and limitations regarding yield, selectivity, and reaction conditions.

Reductive Alkylation Protocols

Reductive amination, a highly effective method for forming carbon-nitrogen bonds, provides a direct route to this compound. This one-pot reaction typically involves the condensation of 3,4-dimethylaniline with acetone to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is crucial for the success of this transformation, as it must be capable of reducing the C=N double bond of the imine without affecting the carbonyl group of acetone. masterorganicchemistry.com

The reaction proceeds via the formation of a carbinolamine intermediate from the reaction of 3,4-dimethylaniline and acetone, which then dehydrates to form an iminium ion. A hydride reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final N-isopropyl product. youtube.com

Commonly used reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is a mild reducing agent that is particularly effective for reductive aminations because it is more reactive towards the protonated imine than towards the ketone starting material. youtube.com This selectivity prevents the undesired reduction of acetone to isopropanol. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol under mildly acidic conditions (pH ~4-5) to facilitate imine formation. youtube.com

| Reagent | Reducing Agent | Solvent | Conditions | Product |

| 3,4-Dimethylaniline, Acetone | Sodium Cyanoborohydride (NaBH3CN) | Methanol | Mildly acidic (pH 4-5) | This compound |

| 3,4-Dimethylaniline, Acetone | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) | Ambient temperature | This compound |

Direct Alkylation via Propyl Halides or Alcohols

Direct N-alkylation of 3,4-dimethylaniline can be achieved using isopropyl halides, such as 2-bromopropane or 2-chloropropane, or with isopropanol under certain conditions. This method involves the nucleophilic attack of the amine on the alkylating agent. A significant challenge with direct alkylation is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-diisopropyl-3,4-dimethylaniline, and even quaternary ammonium (B1175870) salts.

To favor mono-alkylation, reaction conditions must be carefully controlled. This includes using a specific molar ratio of the amine to the alkylating agent and optimizing the reaction temperature and time. The presence of a base is often required to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

| Alkylating Agent | Base | Solvent | Key Considerations |

| 2-Bromopropane | Potassium Carbonate | Acetonitrile (B52724) | Control of stoichiometry to minimize dialkylation |

| Isopropanol | Acid catalyst | High temperature | Requires forcing conditions; potential for side reactions |

Catalytic N-Alkylation Approaches utilizing Transition Metal Complexes

Modern synthetic methodologies increasingly rely on transition metal catalysts to achieve efficient and selective N-alkylation of amines with alcohols, a process often referred to as "borrowing hydrogen" or hydrogen autotransfer. nih.gov This approach is considered a green chemical process as it utilizes readily available and less toxic alcohols as alkylating agents, with water being the only byproduct.

In this context, 3,4-dimethylaniline can be reacted with isopropanol in the presence of a suitable transition metal complex. The mechanism generally involves the oxidation of the alcohol to the corresponding ketone (acetone) by the metal catalyst, which then undergoes reductive amination with the aniline (B41778) as described in section 2.1.1. The catalyst facilitates both the initial dehydrogenation of the alcohol and the subsequent reduction of the in-situ formed imine.

A variety of transition metal complexes based on ruthenium, iridium, and other metals have been shown to be effective for the N-alkylation of anilines with alcohols. nih.gov The choice of catalyst and reaction conditions, such as temperature and the presence of a base, can significantly influence the reaction's efficiency and selectivity.

Synthesis of 3,4-Dimethylaniline Derivatives as Key Intermediates

The availability of 3,4-dimethylaniline is a prerequisite for the synthesis of this compound. This intermediate can be prepared through several established routes, primarily starting from o-xylene or via the reduction of a corresponding nitro compound.

Routes from o-Xylene Derivatives

A common industrial route to 3,4-dimethylaniline begins with o-xylene. One pathway involves the nitration of o-xylene to produce a mixture of nitro-isomers, from which 3,4-dimethylnitrobenzene is isolated. google.comgoogle.com Subsequent reduction of the nitro group yields the desired aniline.

Another approach involves the bromination of o-xylene to form 4-bromo-o-xylene. This intermediate can then be subjected to ammonolysis at elevated temperature and pressure in the presence of a copper catalyst to yield 3,4-dimethylaniline. google.com This method offers the advantage of producing an isomerically pure product. google.com

| Starting Material | Key Intermediate | Reagents for Conversion to 3,4-Dimethylaniline |

| o-Xylene | 3,4-Dimethylnitrobenzene | Nitrating agent (e.g., HNO3/H2SO4), followed by a reducing agent (e.g., H2/catalyst) |

| o-Xylene | 4-Bromo-o-xylene | Bromine, followed by ammonia and a copper catalyst |

Catalytic Hydrogenation of Nitro Precursors for 3,4-Dimethylaniline Formation

The catalytic hydrogenation of 3,4-dimethylnitrobenzene is a widely used and efficient method for the synthesis of 3,4-dimethylaniline. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, including nickel-based catalysts such as Raney nickel or nickel on an alumina-silicate support. sciencepg.comjournalspub.info Other precious metal catalysts like platinum or palladium on a carbon support (Pt/C or Pd/C) are also highly effective. google.com

The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere. sciencepg.com The reaction parameters, including temperature, pressure, and catalyst loading, are optimized to ensure complete conversion of the nitro compound and high selectivity for the desired aniline. Studies have shown that the rate of hydrogenation is dependent on factors such as hydrogen pressure and the concentration of the nitroaromatic compound. sciencepg.comjournalspub.info

| Nitro Precursor | Catalyst | Solvent | Temperature Range (°K) | Pressure Range (bar H₂) |

| 3,4-Dimethylnitrobenzene | Ni on alumina-silicate | Ethanol | 343–403 | 4–10 |

| 3,4-Dimethylnitrobenzene | Platinum on carbon (Pt/C) | Methanol | 293-333 | 1-10 |

| 3,4-Dimethylnitrobenzene | Palladium on carbon (Pd/C) | Ethanol | 298-323 | 1-5 |

Novel Synthetic Routes and Catalyst Development for this compound and Related Structures

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and cost-effective methods for the N-alkylation of anilines. These efforts have led to novel synthetic routes and innovative catalyst designs that move beyond traditional methods, which often require harsh conditions or expensive, toxic reagents. The following sections detail key progress in one-pot syntheses, transition-metal-free catalysis, photoredox-catalyzed reactions, and sustainable approaches for producing N-alkylated anilines, including structures related to this compound.

One-Pot Synthesis Techniques

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of N-alkylated anilines, several one-pot methodologies have been developed.

One prominent approach is the direct reductive mono-N-alkylation of anilines or nitroarenes using aldehydes or ketones. For instance, a one-step synthesis for N-(1-ethyl propyl)-3,4-dimethylaniline, a structurally similar compound, involves the reaction of 3,4-dimethyl nitrobenzene (B124822) with 3-pentanone and hydrogen. google.com This process occurs at a relatively low temperature (40-55 °C) under the joint action of a platinum-on-carbon (Pt/C) catalyst and a phosphoric acid-sodium dihydrogen phosphate buffer, achieving complete conversion of the starting material and a product yield of 99.8% under optimized conditions. google.com

Another versatile one-pot method involves the palladium-on-carbon (Pd/C) catalyzed reductive amination of anilines with various aldehydes, using ammonium formate as an in situ hydrogen donor. researchgate.net This reaction proceeds smoothly at room temperature in an aqueous 2-propanol solvent, providing excellent yields of mono-N-alkylated products. researchgate.net The scope of this method is broad, accommodating linear, branched, and cyclic aldehydes. researchgate.net

Microwave-assisted synthesis has also emerged as a rapid and efficient one-pot technique. N-alkyl anilines can be synthesized from acetanilide, which is first treated with a base and a phase transfer catalyst, followed by the addition of an alkyl halide. ijrbat.in The resulting N-alkyl acetanilide is then hydrolyzed in the same pot using hydrochloric acid under microwave irradiation to yield the final N-alkyl aniline. ijrbat.in This method is noted for being faster and simpler than conventional approaches. ijrbat.in

Table 1: Comparison of One-Pot Synthesis Techniques for N-Alkylated Anilines

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Reductive Amination | 3,4-Dimethyl nitrobenzene, 3-Pentanone | Pt/C, H₂, Acid Buffer | 40-55°C, 0.1-0.5 MPa | 99.8% | google.com |

| Reductive Amination | Aniline, Aldehydes | Pd/C, Ammonium Formate | Room Temperature | Excellent | researchgate.net |

| Microwave-Assisted | Acetanilide, Alkyl Halide | Base, Phase Transfer Catalyst, HCl | Microwave Irradiation | Good | ijrbat.in |

A novel one-pot strategy that overcomes the common problem of overalkylation is the self-limiting alkylation of N-aminopyridinium salts. chemrxiv.orgnih.gov In this process, an N-aryl-N-aminopyridinium salt is formed and then deprotonated to create a highly nucleophilic pyridinium ylide. nih.gov This intermediate reacts with an alkyl halide, and a subsequent in situ depyridylation step yields the desired secondary amine selectively. nih.gov

Transition-Metal-Free Catalysis in N-Alkylation

The development of transition-metal-free catalytic systems for N-alkylation is a significant area of research aimed at reducing costs and environmental impact associated with residual metals in pharmaceutical intermediates. nih.gov These systems often operate via a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then forms an imine with the amine; the imine is subsequently reduced to the alkylated amine. researchgate.net

One such system utilizes pyridine (B92270) as a biomimetic hydrogen shuttle for the direct N-alkylation of anilines with alcohols. rsc.org Mechanistic studies have confirmed that pyridine facilitates the borrowing hydrogen process, enabling the reaction to proceed without a transition metal catalyst. rsc.org Similarly, N-heterocyclic carbenes (NHCs) have been shown to act as organocatalysts that mimic the function of transition metals. rsc.org An inexpensive and commercially available NHC can store hydrogen generated from alcohol oxidation and redeliver it to the in situ formed imine, effectively catalyzing the N-alkylation of a wide range of aromatic and heteroaromatic amines. rsc.org

Table 2: Examples of Transition-Metal-Free N-Alkylation Systems

| Catalyst/Mediator | Amine Substrate | Alkylating Agent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Pyridine | Aryl and Heteroaryl Amines | Benzylic and Straight Chain Alcohols | Base, 130°C | Biomimetic hydrogen shuttle | rsc.org |

| N-Heterocyclic Carbene | Aromatic and Heteroaromatic Amines | Benzyl (B1604629) Alcohols | Base, 130°C | Organocatalyst mimics transition metal | rsc.org |

These metal-free approaches offer a more sustainable alternative for the synthesis of N-alkylated anilines, demonstrating high functional group tolerance and operational simplicity. rsc.org

Photoredox-Catalyzed Amine Synthesis

Photoredox catalysis, which uses visible light as a clean and renewable energy source, has gained significant attention for C-N bond formation under mild conditions. nih.gov This approach avoids the high temperatures often required in traditional thermal catalysis. nih.gov

A notable strategy for the N-alkylation of anilines involves visible-light induction in the presence of ammonium bromide (NH₄Br). nih.gov This method successfully couples anilines with 4-hydroxybutan-2-one using a 50W 420 nm LED light source at room temperature, completely avoiding the use of metals, bases, and ligands. nih.gov The reaction's scalability has been demonstrated through gram-scale experiments, highlighting its potential for larger applications. nih.gov The optimal conditions were found to be 20 mol% of NH₄Br in hexane under a nitrogen atmosphere. nih.gov

Another advanced application of photoredox catalysis is in combination with nickel catalysis for decarboxylative cross-coupling reactions. nih.gov This dual catalytic system allows for the formation of alkyl-aryl linkages at room temperature. nih.gov The general mechanism involves the photocatalyst generating an alkyl radical, which is then captured by a Ni(0) species. nih.gov This complex subsequently undergoes oxidative addition with an aryl halide to form the C-N bond. nih.gov This method is particularly valuable in the context of DNA-encoded library synthesis, where mild, open-air conditions are highly desirable. nih.gov

Sustainable Synthesis Approaches Utilizing C1 Feedstocks for N-Methylation Analogues

The use of simple, abundant C1 feedstocks like methanol represents a highly sustainable and atom-economical approach for the synthesis of N-methylated anilines, which are important analogues. acs.org Methanol is an attractive green methylation reagent, and recent research has focused on developing robust catalysts for this transformation. researchgate.net

Highly efficient selective N-monomethylation of anilines with methanol has been achieved using N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies as solid molecular catalysts. acs.orgresearchgate.net This system operates under mild conditions and demonstrates a broad substrate scope and good functional group tolerance. acs.org Remarkably, the solid catalyst can be easily recovered and recycled more than 20 times without a significant loss of activity or selectivity. acs.orgresearchgate.net This protocol has been successfully applied to the direct methylation of complex, bioactive compounds, showcasing its potential in pharmaceutical applications. acs.orgresearchgate.net

The development of biological methods for converting C1 feedstocks (including methanol, CO₂, and methane) into valuable chemicals is another frontier in sustainable synthesis. nih.gov Engineering synthetic methylotrophs—organisms that can utilize C1 compounds—presents a long-term opportunity for bioproduction, contributing to a low-carbon future. nih.gov

Table 3: Performance of NHC-Ir Catalyst in N-Monomethylation of Anilines with Methanol

| Feature | Performance Metric | Details | Reference |

|---|---|---|---|

| Efficiency | Turnover Number (TON) | Up to 2.0 x 10⁴ | acs.orgresearchgate.net |

| Yield | Product Yield | Up to quantitative yield | researchgate.net |

| Reusability | Catalyst Recycling | Over 20 cycles with no obvious loss of reactivity | acs.orgresearchgate.net |

| Scope | Substrate Applicability | Broad scope, good functional group tolerance | acs.org |

Industrial Scale-Up Considerations and Process Optimization in Academic Synthesis Research

Translating a synthetic route from academic research to industrial production requires careful consideration of factors such as cost, safety, scalability, and process efficiency. N-alkylated anilines are crucial intermediates for manufacturing dyes, pharmaceuticals, and agrochemicals, making their large-scale synthesis a topic of significant industrial relevance. google.com

A key trend in industrial synthesis is the shift from traditional batch methods to continuous flow processes. A continuous flow system for the N-methylation of aniline using a mesoporous Al-SBA-15 catalyst has been shown to achieve conversions up to 99% with almost complete selectivity for the monoalkylated product. researchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and flow rate, leading to enhanced efficiency, reduced solvent usage, and minimized byproduct formation compared to batch reactors. researchgate.net

The choice of catalyst is critical for industrial applications. While many academic studies use precious metal catalysts, industry often seeks cheaper, more robust alternatives. nih.gov Earth-abundant metal catalysts, such as those based on iron or manganese, are gaining traction. nih.govchemistryviews.org For example, a benign iron(II) salt has been used to catalyze the synthesis of N-methylanilines directly from arenes under mild conditions (40 °C) and open to the air. chemistryviews.orgorganic-chemistry.org Zeolite catalysts of the pentasil type are also employed for the gas-phase reaction of anilines with lower alcohols at elevated temperatures, offering a scalable method for producing N-alkylated anilines. google.com

Process optimization is a continuous feedback loop between academic discovery and industrial application. Academic research often focuses on optimizing reaction conditions to maximize yield and selectivity. For instance, in the one-step synthesis of N-(1-ethyl propyl)-3,4-dimethylaniline, careful optimization of temperature and pressure led to a near-quantitative yield of 99.8%. google.com In another example, the optimization of a manganese-pincer complex catalyst for the N-alkylation of aniline with benzyl alcohol involved screening different ligands and bases to achieve high conversion at a relatively low temperature of 80°C. nih.gov Such detailed optimization studies in academic labs provide a crucial foundation for developing robust and economically viable industrial processes. mdpi.com

Reaction Chemistry and Mechanistic Investigations of N Isopropyl 3,4 Dimethylaniline

Nucleophilic Reactivity of the Amine Moiety in N-Isopropyl-3,4-dimethylaniline

The nitrogen atom in this compound possesses a lone pair of electrons, rendering the amine group nucleophilic. This allows it to react with a variety of electrophiles.

Alkylation Reactions, including Quaternization Studies

The nucleophilic nitrogen of this compound can undergo alkylation reactions with alkyl halides. The introduction of an alkyl group to the nitrogen atom can proceed to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts.

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. sciensage.info For instance, the reaction of N,N-dimethylaniline with benzyl (B1604629) chloride results in the formation of N-Benzyl-N,N-dimethylphenylmethanaminium chloride. sciensage.info The rate of this reaction is influenced by the polarity of the solvent, with an increase in the dielectric constant of the medium leading to a higher reaction rate. sciensage.info This suggests that the transition state is highly polar and charge-separated. sciensage.info Industrial processes for the alkylation of anilines, such as the production of N,N-dimethylaniline, often utilize methanol (B129727) as the alkylating agent in either liquid or gas phase reactions. alfa-chemistry.com In some cases, a solvent-free quaternization process using dimethylsulfate at high temperatures can be employed. google.com

Table 1: Effect of Solvent Dielectric Constant on the Quaternization Rate of N,N-Dimethylaniline with Benzyl Chloride at 300 K. sciensage.info

| Solvent | Dielectric Constant (D) | Rate Constant (k₂ x 10⁵ dm³ mol⁻¹s⁻¹) |

| Methyl ethyl ketone | 18.51 | 1.95 |

| Isopropyl alcohol | 19.92 | 2.16 |

| Acetone | 20.7 | 2.44 |

| Ethyl alcohol | 24.55 | 3.14 |

| Methyl alcohol | 32.70 | 4.24 |

| Acetonitrile (B52724) | 37.50 | 5.30 |

Acylation and Sulfonylation Processes

Acylation: The amine group of this compound can be acylated by reacting with acylating agents like acetyl chloride or acetic anhydride. byjus.com This reaction, known as acetylation, involves the substitution of the hydrogen atom on the nitrogen with an acetyl group. byjus.com The process is typically carried out in the presence of a base such as pyridine (B92270) or dimethylaniline. byjus.com

Sulfonylation: The sulfonylation of anilines can be achieved through various methods. One approach involves the reaction with sulfonyl chlorides. Another method utilizes the visible light-mediated photoredox-catalyzed reaction of aniline (B41778) derivatives with sulfinate salts. rsc.org This reaction demonstrates broad functional group tolerance and can be used for late-stage functionalization of complex molecules. rsc.org A study on the sulfonylation of N,N-dimethylaniline showed that it proceeded smoothly to yield the para-sulfonated product. chemrxiv.org

Reactions with Electrophilic Carbonyl Compounds (e.g., Imine Formation)

This compound can react with electrophilic carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. byjus.comrsc.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. sciencemadness.org The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. sciencemadness.org In some cases, competitive side reactions, such as the formation of aminals, can occur, particularly with sterically hindered amines. hw.ac.ukresearchgate.net

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the alkyl substituents.

Electrophilic Aromatic Substitution: Regioselectivity Studies (e.g., Nitration)

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles. The amino group and the alkyl groups are ortho, para-directing. However, the regioselectivity of electrophilic aromatic substitution reactions can be complex.

In the case of nitration, the reaction of N,N-dimethylaniline with a mixture of nitric acid and sulfuric acid can lead to the formation of the meta-substituted product. stackexchange.com This is because the strongly acidic conditions protonate the amino group, forming an anilinium ion. The positively charged nitrogen then acts as an electron-withdrawing group, directing the incoming nitro group to the meta position. stackexchange.com To achieve para-substitution, the amino group can be protected by acylation, which maintains its ortho, para-directing influence while reducing its reactivity. stackexchange.com The nitration of N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline has also been reported. nih.gov

Table 2: Regioselectivity in the Nitration of Substituted Anilines

| Substrate | Reaction Conditions | Major Product(s) | Reference |

| N,N-Dimethylaniline | HNO₃, H₂SO₄ | meta-Nitro-N,N-dimethylaniline | stackexchange.com |

| Acetanilide | HNO₃, H₂SO₄ | para-Nitroacetanilide | stackexchange.com |

| 1-Isopropyl-4,7-dimethylnaphthalene | Nitric acid | 1-Isopropyl-4,7-dimethyl-3-nitronaphthalene | researchgate.net |

Halogenation Chemistry, including Regioselective Ortho/Para Functionalization

The halogenation of this compound is another example of electrophilic aromatic substitution. The electron-rich aromatic ring is susceptible to attack by halogens like bromine and chlorine. The regioselectivity is governed by the directing effects of the substituents.

The amino group is a strong activating and ortho, para-directing group. The methyl and isopropyl groups are also activating and ortho, para-directing. The combination of these groups leads to a high degree of activation of the aromatic ring. Directed ortho-metalation strategies can also be employed to achieve regioselective functionalization at the ortho position. rsc.org

Oxidation Reactions Involving this compound

The oxidation of N-alkylanilines, particularly with peroxides, is a well-studied area of organic chemistry. The reaction of N,N-dimethylaniline, a close structural analog of this compound, with benzoyl peroxide exhibits complex kinetics. cdnsciencepub.comresearchgate.netcdnsciencepub.com The rate of peroxide decomposition is described by a complex rate law, suggesting multiple competing pathways. cdnsciencepub.comcdnsciencepub.com

The proposed mechanism often begins with a polar interaction between the amine and the peroxide, forming a quaternary hydroxylamine-type intermediate. cdnsciencepub.com This intermediate is unstable and can decompose to generate radical species. cdnsciencepub.com The reaction between N,N-dimethylaniline and benzoyl peroxide is known to produce free radicals capable of initiating polymerization. Another significant product is an unstable Würster salt of tetramethylbenzidine, indicating that C-C coupling is a viable pathway. cdnsciencepub.comcdnsciencepub.com

When the oxidation of N,N-dimethylaniline is initiated by benzoyl peroxide in the presence of oxygen, a chain reaction occurs. researchgate.net This process can lead to a nearly quantitative yield of hydrogen peroxide. researchgate.net The mechanism is believed to involve both semiquinone and peroxide chain carriers. researchgate.net The primary products isolated from the reaction of N,N-dimethylaniline with benzoyl peroxide in the absence of oxygen include benzoic acid, formaldehyde, and N-methylaniline, which points to a dealkylation of the tertiary amine as a key part of the oxidation sequence. cdnsciencepub.com

The oxidation of tertiary amines like this compound with oxidizing agents such as hydrogen peroxide or peroxyacids (e.g., m-chloroperbenzoic acid) readily yields the corresponding N-oxide. acs.org This transformation converts the amine into a highly polar, zwitterionic N-oxide, which is often a stable, isolable crystalline solid. acs.orgchembk.com The N-O bond in these compounds is weak and serves as a linchpin for their unique reactivity. acs.org

N-Aryl-N-alkylaniline N-oxides are versatile synthetic intermediates. Their reactivity is dominated by reactions that leverage the lability of the N-O bond. acs.orgnih.gov A cornerstone of their chemistry is the Polonovski reaction. nih.gov Upon treatment with an activating agent like an acid anhydride, the N-oxide undergoes O-acylation. This is followed by the elimination of a proton from an adjacent carbon, cleaving the N-O bond and generating an iminium ion. nih.gov

This in situ generation of an electrophilic iminium ion opens up numerous possibilities for tandem reactions. For instance, a Polonovski-Mannich cyclization can be used to synthesize N-methylindolines from N,N-dimethylaniline-N-oxides. researchgate.net Similarly, as mentioned previously, a tandem Polonovski–Povarov sequence provides access to diversely functionalized tetrahydroquinolines. nih.govresearchgate.net Besides these synthetically useful transformations, N-oxides can also undergo rearrangements, such as the Meisenheimer rearrangement, particularly if N-allyl or N-benzyl groups are present. acs.orgnih.gov

Reaction Kinetics and Thermodynamic Parameters of this compound Reactions

The rates of reactions involving polar or charged species, as is common in the chemistry of N-alkylanilines, are often significantly influenced by the solvent environment. The effect of solvent polarity and dielectric constant on reaction rates can be illustrated by kinetic studies on the quaternization of N,N-dimethylaniline with benzyl chloride, a classic Menshutkin reaction. researchgate.net In this reaction, the rate increases as the dielectric constant of the medium increases. researchgate.net This trend is observed across a range of polar solvents.

This observation suggests that the transition state of the reaction is more polar and highly charged than the reactants. researchgate.net A plot of the logarithm of the second-order rate constant (log k₂) against the reciprocal of the dielectric constant (1/D) yields a linear relationship with a negative slope, which is characteristic of reactions involving the formation of a polar transition state from neutral reactants. researchgate.net Conversely, in some oxidation reactions, the rate is observed to decrease with an increase in the dielectric constant of the medium. researchgate.net The oxidation of N,N-dimethylaniline with oxygen, catalyzed by benzoyl peroxide, is significantly faster in polar solvents like acetonitrile or methanol compared to non-polar solvents such as toluene (B28343) or benzene. researchgate.net

| Solvent | Dielectric Constant (D) | Rate Constant (k₂ x 10³) L mol⁻¹ s⁻¹ |

| Methyl Ethyl Ketone | 18.5 | 1.15 |

| Isopropyl Alcohol | 19.9 | 1.25 |

| Ethyl Alcohol | 24.6 | 1.58 |

| Methyl Alcohol | 32.7 | 2.05 |

| Acetonitrile | 37.5 | 2.80 |

| Table 1: Effect of solvent dielectric constant on the rate of quaternization of N,N-Dimethylaniline with Benzyl Chloride at 300 K. Data sourced from a study on the Menshutkin reaction, which serves as an illustrative model for reactions involving N-alkylanilines. researchgate.net |

Thermodynamic parameters such as the activation energy (Ea) and entropy of activation (ΔS*) provide profound insight into the mechanism and energetics of a reaction. These values can be determined by studying the reaction kinetics at different temperatures and applying the Arrhenius and Eyring equations. For the quaternization of N,N-dimethylaniline, the reaction has been carried out at various temperatures to compute these parameters. researchgate.net

A relatively high value for the activation energy suggests a slower reaction that is likely sterically controlled. researchgate.net The entropy of activation (ΔS) offers information about the degree of order in the transition state compared to the reactants. A negative value for ΔS indicates a loss of disorder upon forming the transition state. researchgate.net This is consistent with a mechanism where two reactant molecules combine to form a single, highly ordered, and polar transition state complex. researchgate.net These principles and experimental approaches are directly applicable to quantifying the reaction dynamics of this compound.

| Temperature (K) | Rate Constant (k₂ x 10³) L mol⁻¹ s⁻¹ | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH) (kJ mol⁻¹) | Entropy of Activation (ΔS) (J K⁻¹ mol⁻¹) | Gibbs Free Energy of Activation (ΔG*) (kJ mol⁻¹) |

| 300 | 2.80 | 56.4 | 53.9 | -124.5 | 91.2 |

| 305 | 4.25 | ||||

| 310 | 6.20 | ||||

| 315 | 8.85 | ||||

| Table 2: Kinetic and thermodynamic parameters for the quaternization of N,N-Dimethylaniline with Benzyl Chloride in Acetonitrile. Data sourced from a study on the Menshutkin reaction, serving as a model for N-alkylaniline reactions. researchgate.net |

Influence of Substituent Effects on Reaction Rates

The reactivity of an aniline derivative is intricately governed by the electronic and steric nature of the substituents on both the aromatic ring and the nitrogen atom. chemistrysteps.comorgosolver.com In this compound, the key substituents are the N-isopropyl group and the two methyl groups at the 3 and 4 positions of the benzene ring.

Electronic Effects:

N-Isopropyl Group: The isopropyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the nitrogen atom, which in turn enhances the electron-donating ability of the amino group towards the aromatic ring via resonance. orgosolver.com

3,4-Dimethyl Groups: The two methyl groups on the aromatic ring are also electron-donating through an inductive effect. Their presence further increases the electron density of the benzene ring. chemistrysteps.com

Steric Effects:

N-Isopropyl Group: The bulky isopropyl group attached to the nitrogen atom introduces significant steric hindrance. orgosolver.com This steric bulk can impede the approach of reagents to the nitrogen atom and to the ortho positions (2 and 6) of the aromatic ring. doubtnut.comquora.com This "ortho effect" can decrease the rate of reactions occurring at these positions. doubtnut.comquora.com

3,4-Dimethyl Groups: The methyl group at the 3-position also contributes to steric hindrance at the adjacent 2-position.

Basicity:

The basicity of anilines is influenced by the availability of the lone pair of electrons on the nitrogen atom. chemistrysteps.com Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. orgosolver.comyoutube.com Theoretical studies on substituted anilines have shown a correlation between the pKa and the electronic properties of the substituents. afit.eduresearchgate.netjournaleras.com For this compound, the electron-donating nature of the isopropyl and dimethyl groups would be expected to increase the electron density on the nitrogen, making it a stronger base than aniline. However, steric hindrance from the N-isopropyl group can affect the solvation of the corresponding anilinium ion, which can also influence basicity. doubtnut.com

Kinetic Studies on Related Compounds:

Kinetic and mechanistic studies on the reactions of various substituted anilines provide a framework for understanding the potential reactivity of this compound. For example, studies on the reaction of substituted anilines with chloramine (B81541) T have shown that the reaction proceeds through the formation of a complex in a fast equilibrium step, followed by a slow decomposition of the complex. rsc.orgrsc.org The reaction rates are influenced by the substituents on the aniline ring, with a Hammett plot showing a negative ρ value, indicating that electron-donating groups accelerate the reaction. rsc.orgrsc.org Similar trends have been observed in other reactions, such as the addition of substituted anilines to β-nitrostyrene and the anilinolysis of phosphoroamidochloridates. koreascience.krrsc.org

Chelation and Coordination Chemistry of this compound in Complex Formation

There is a lack of specific information in the scientific literature regarding the chelation and coordination chemistry of this compound. However, the principles of coordination chemistry allow for predictions about its potential behavior as a ligand.

This compound possesses a nitrogen atom with a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal ions. youtube.comyoutube.com As a monodentate ligand, it would donate this lone pair to a metal center to form a coordinate covalent bond. youtube.com The stability of the resulting metal complex would depend on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

Factors Influencing Complex Formation:

Basicity of the Ligand: Generally, more basic ligands form more stable complexes. youtube.com As discussed previously, the electron-donating substituents in this compound are expected to increase its basicity compared to aniline, which would favor complex formation.

Steric Hindrance: The bulky N-isopropyl group would likely play a significant role in the coordination chemistry of this ligand. nih.gov It could sterically hinder the approach of the metal ion, potentially leading to the formation of less stable complexes or favoring coordination with smaller metal ions. The steric bulk could also influence the coordination number and geometry of the resulting complex.

The Chelate Effect: this compound is a monodentate ligand and therefore cannot participate in the chelate effect, which involves the formation of a ring structure between a polydentate ligand and a metal ion. youtube.comyoutube.com Complexes with monodentate ligands are generally less stable than those with comparable polydentate ligands due to the entropic favorability of chelation. youtube.com

Coordination Chemistry of Related Ligands:

Potential Applications:

While no specific applications for this compound in complex formation are documented, related aniline-based ligands are used in various areas, including the synthesis of dyes and as precursors for other organic compounds. libretexts.orgwikipedia.org The coordination complexes of such ligands can have applications in catalysis and materials science. nih.gov

Due to the absence of specific experimental data, the following table is a hypothetical representation of the expected properties of this compound based on the principles discussed.

Table 1: Predicted Properties of this compound

| Property | Predicted Value/Behavior | Rationale |

|---|---|---|

| Basicity | Higher than aniline | Electron-donating effects of isopropyl and dimethyl groups. chemistrysteps.comorgosolver.com |

| Reactivity in Electrophilic Aromatic Substitution | Higher than aniline | Increased electron density of the aromatic ring due to electron-donating groups. chemistrysteps.combyjus.com |

| Role as a Ligand | Monodentate N-donor | Presence of a lone pair on the nitrogen atom. youtube.comyoutube.com |

| Stability of Metal Complexes | Potentially moderate | Increased basicity is favorable, but steric hindrance from the isopropyl group may be destabilizing. orgosolver.comyoutube.com |

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Vibrational Spectroscopy Applications for Detailed Structural Elucidation (e.g., FT-IR)

A full experimental Fourier-transform infrared (FT-IR) spectrum for N-Isopropyl-3,4-dimethylaniline is not available in public databases. However, based on the known functional groups within the molecule, a theoretical analysis of its characteristic vibrational frequencies can be postulated.

Analysis of Characteristic Functional Group Frequencies

The primary functional groups in this compound that would give rise to characteristic absorption bands in an IR spectrum are the N-H bond of the secondary amine, the C-N bond, aromatic C-H bonds, aliphatic C-H bonds, and the substituted benzene (B151609) ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (secondary amine) | 3300-3500 | Stretching |

| C-N (alkyl-aryl amine) | 1250-1360 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic, isopropyl & methyl) | 2850-2970 | Stretching |

| C=C (aromatic ring) | 1500-1600 | Stretching |

| C-H (aromatic) | 690-900 | Out-of-plane bending |

Conformational Insights from IR Spectroscopy

Without experimental data, any discussion of conformational insights remains speculative. However, variable temperature IR spectroscopy could, in principle, provide information on the rotational isomers (conformers) arising from the orientation of the isopropyl group relative to the aniline (B41778) ring. Changes in the intensity or position of specific vibrational bands, particularly those associated with the N-H and C-N bonds, at different temperatures could indicate the presence of multiple stable conformers and allow for the determination of their relative thermodynamic stabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Conformational Analysis

Detailed experimental ¹H and ¹³C NMR data for this compound are not present in the surveyed literature. The following sections outline the expected spectral features based on the compound's structure.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the isopropyl and methyl groups.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| Aromatic-H | 6.5 - 7.5 | Singlet, Doublet | |

| N-H | Variable, broad | Singlet | |

| Isopropyl-CH | 3.5 - 4.5 | Septet | J ≈ 7 Hz |

| Isopropyl-CH₃ | 1.0 - 1.5 | Doublet | J ≈ 7 Hz |

| Aromatic-CH₃ (x2) | 2.0 - 2.5 | Singlet |

The coupling between the isopropyl methine (CH) proton and the six equivalent methyl (CH₃) protons would result in a characteristic septet and doublet, respectively. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the amino and methyl substituents.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-CH₃ (x2) | 130 - 140 |

| Aromatic C-H (x3) | 110 - 130 |

| Isopropyl C-H | 45 - 55 |

| Isopropyl C-H₃ (x2) | 20 - 25 |

| Aromatic C-H₃ (x2) | 15 - 25 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Dynamic Processes and Stereochemistry

While no studies utilizing advanced NMR techniques for this compound have been found, these methods would be invaluable for a complete structural assignment. 2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between the isopropyl CH and CH₃ protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to assign the ¹H and ¹³C signals definitively by correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively.

Variable temperature NMR could be employed to study the dynamics of the molecule, such as the rate of rotation around the C-N bond and the potential for slowed N-H proton exchange. This would provide insights into the energy barriers associated with these dynamic processes.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic structure of conjugated systems like this compound. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions.

For this compound, the electronic spectrum is expected to be influenced by the interplay of the aromatic ring and the nitrogen-containing substituent. The aniline core possesses a π-electron system, and the nitrogen atom's lone pair of electrons can participate in this conjugation, affecting the energy of the electronic transitions. The presence of the electron-donating isopropyl and dimethyl groups on the benzene ring further modifies the electronic properties. While specific UV-Vis absorption maxima for this compound are not widely reported in the literature, data for the closely related N,N-dimethylaniline shows absorption maxima at approximately 251 nm and 298 nm in cyclohexane. photochemcad.comaatbio.com It is anticipated that this compound would exhibit similar absorption bands, potentially with slight shifts due to the different alkyl substitution on the nitrogen and the additional methyl groups on the ring.

Investigation of Electron Donor-Acceptor (EDA) Interactions

This compound, with its electron-rich aromatic system and the nitrogen lone pair, can act as an electron donor in the presence of suitable electron acceptors, forming electron donor-acceptor (EDA) or charge-transfer complexes. These interactions are crucial in various chemical and biological processes.

A study on the interaction between 3,4-dimethylaniline (B50824) (a close structural analog lacking the N-isopropyl group) and 2,3-dicyano-1,4-naphthoquinone (B85539) (DCNQ), a known electron acceptor, demonstrated the formation of an EDA complex. nih.gov This interaction was studied using UV-Vis spectrophotometry in different solvents. The formation of the complex was evidenced by the appearance of a new, broad absorption band at a longer wavelength than the bands of the individual donor and acceptor molecules. nih.gov This new band is attributed to the charge-transfer transition from the highest occupied molecular orbital (HOMO) of the donor (3,4-dimethylaniline) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (DCNQ).

The formation constant (K) and the molar extinction coefficient (ε) for the EDA complex of 3,4-dimethylaniline with DCNQ were determined in various solvents, indicating the stability and strength of the interaction. nih.gov It is highly probable that this compound would also form EDA complexes with suitable acceptors, with the N-isopropyl group potentially influencing the steric and electronic environment around the nitrogen atom and thus affecting the thermodynamics of complex formation.

Table 1: Spectroscopic Data for the EDA Complex of 3,4-dimethylaniline with DCNQ in Dichloromethane at 25°C Note: This data is for a closely related analog and is presented to illustrate the principles of EDA complex characterization.

| Parameter | Value | Reference |

| λmax of CT band | 580 nm | nih.gov |

| Formation Constant (K) | 12.5 M-1 | nih.gov |

| Molar Extinction Coefficient (ε) | 850 M-1cm-1 | nih.gov |

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states of the molecule. For polar molecules like this compound, an increase in solvent polarity is expected to cause shifts in the absorption maxima.

In the case of substituted anilines, an increase in solvent polarity generally leads to a red shift (bathochromic shift) of the primary absorption bands. This is because the excited state often has a larger dipole moment than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules. Studies on 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) in various solvents have shown significant solvent-dependent spectral shifts, highlighting the role of both solvent polarity and specific solute-solvent interactions. epa.govresearchgate.net While specific data for this compound is not available, it is reasonable to predict that its UV-Vis spectrum would exhibit solvatochromic effects, with the position of the absorption bands being sensitive to the surrounding solvent environment.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. The calculated monoisotopic mass of this compound (C11H17N) is 163.1361 Da. cymitquimica.comnih.gov HRMS analysis of a purified sample of this compound should yield a measured mass that is in very close agreement with this theoretical value, thereby confirming its elemental formula.

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. The fragmentation patterns observed are characteristic of the molecule's structure.

For this compound, the molecular ion ([M]+•) would have an m/z of 163. As with other amines, a key fragmentation pathway involves alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org The most likely alpha-cleavage for this compound would be the loss of a methyl group from the isopropyl substituent, leading to a stable iminium ion.

Predicted Fragmentation Pathways for this compound:

Molecular Ion ([M]+•): The intact molecule with one electron removed, m/z = 163.

Alpha-Cleavage (Loss of a methyl radical, •CH3): This would result in the formation of a resonance-stabilized iminium ion with an m/z of 148 ([M-15]+). This is often a dominant peak in the mass spectra of N-isopropyl substituted amines.

Loss of Propene: Through a rearrangement reaction, the isopropyl group could be eliminated as propene (C3H6), resulting in a fragment ion corresponding to 3,4-dimethylaniline at m/z 121.

Benzylic Cleavage: Cleavage of a methyl group from the aromatic ring could also occur, leading to a fragment at m/z 148.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 163 | [C11H17N]+• | Molecular Ion |

| 148 | [C10H14N]+ | Loss of •CH3 from isopropyl group (alpha-cleavage) |

| 121 | [C8H11N]+• | Loss of propene (C3H6) |

Chromatographic Methods for Purity Assessment, Separation, and Isolation in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable methods.

The choice of chromatographic method would depend on the sample matrix and the purpose of the analysis. Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. A non-polar or medium-polarity capillary column would likely be used for separation. The retention time of the compound under specific chromatographic conditions would be a characteristic identifier, and the peak area would be proportional to its concentration.

High-performance liquid chromatography (HPLC) offers a versatile alternative, particularly for less volatile compounds or for preparative scale separations. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a common choice. Detection could be achieved using a UV detector set to one of the compound's absorption maxima.

In a research setting, these chromatographic methods would be crucial for monitoring the progress of a reaction that synthesizes this compound, for isolating the pure product from a reaction mixture, and for determining its final purity. For instance, a study on the separation of dimethylaniline isomers utilized supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry, demonstrating the power of modern chromatographic techniques for resolving and identifying closely related aniline derivatives. osha.gov

Computational and Theoretical Studies of N Isopropyl 3,4 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental properties of N-Isopropyl-3,4-dimethylaniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electrons and nuclei.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, in related aniline (B41778) derivatives, DFT has been used to calculate the optimized geometric parameters. dergipark.org.tr The planarity of the nitrogen atom and the orientation of the isopropyl and methyl groups relative to the aniline ring are key parameters determined through geometry optimization. acs.org The relative energies of different conformations can also be calculated to identify the most stable isomer. acs.org

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Predicted Value |

| C-N Bond Length | ~1.40 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| N-C (Isopropyl) Bond Length | ~1.47 Å |

| C-N-C Bond Angle | ~118° |

| H-N-C Bond Angle | ~115° |

Note: These values are illustrative and based on data from similar aniline compounds. Actual values would require specific DFT calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. conicet.gov.ar

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting their electron-donating nature. The LUMO is likely distributed over the aromatic ring. The HOMO-LUMO gap can be used to predict the molecule's behavior in charge-transfer interactions. semanticscholar.org

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity. conicet.gov.ar

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -5.2 |

| LUMO Energy | ~ -0.2 |

| HOMO-LUMO Gap | ~ 5.0 |

| Ionization Potential | ~ 5.2 |

| Electron Affinity | ~ 0.2 |

Note: These values are illustrative and derived from studies on analogous aromatic amines. Precise values for this compound would require specific calculations.

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The aromatic ring would also exhibit negative potential, while the hydrogen atoms of the amino and methyl groups would show positive potential. researchgate.netnih.gov This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. acs.org For this compound, this would involve calculating the magnetic shielding tensors for each atom in the optimized geometry. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net This helps in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. rsc.org This provides insights into the electronic structure and the nature of the excited states. epa.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks |

| ¹H NMR (ppm) | Aromatic protons: ~6.5-7.0, Isopropyl CH: ~3.5, Methyl groups: ~2.1-2.3, Isopropyl CH₃: ~1.2 |

| ¹³C NMR (ppm) | Aromatic carbons: ~110-150, Isopropyl CH: ~45, Methyl carbons: ~18-22, Isopropyl CH₃: ~20 |

| IR (cm⁻¹) | N-H stretch: ~3400, C-H stretch (aromatic): ~3000-3100, C-H stretch (aliphatic): ~2850-2950, C=C stretch (aromatic): ~1500-1600, C-N stretch: ~1250-1350 |

| UV-Vis (nm) | λmax ~250-260 and ~300-310 |

Note: These are illustrative predictions based on the spectroscopic data of similar compounds like N,N-dimethylaniline and other substituted anilines. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the identification of key intermediates and transition states.

For a given reaction, computational methods can be used to locate the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. The reaction coordinate, which represents the progress of the reaction from reactants to products, can be mapped out to provide a detailed picture of the reaction mechanism. dergipark.org.tr For instance, in reactions such as electrophilic substitution on the aniline ring, computational modeling can help determine whether the substitution occurs at the ortho or para position to the amino group and elucidate the role of the isopropyl and methyl substituents in directing the reaction.

Molecular Electron Density Theory (MEDT) in Aromatic Amine Reactions

Molecular Electron Density Theory (MEDT) provides a framework for understanding chemical reactivity based on the electron density distribution within a molecule. In aromatic amines, the nitrogen atom's lone pair of electrons and the substituents on the aromatic ring play a crucial role in determining the molecule's reactivity. libretexts.orgyoutube.com

The reactivity of an aniline derivative is heavily influenced by the electronic properties of its substituent groups. libretexts.org Electron-donating groups increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. libretexts.orgcrunchchemistry.co.uk Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing its basicity. youtube.com The aromatic ring itself generally acts as an electron-withdrawing group via resonance, which delocalizes the nitrogen's lone pair into the π-system of the ring. youtube.comcrunchchemistry.co.uk This delocalization makes the lone pair less available to bond with a proton, thus making aromatic amines weaker bases than aliphatic amines. libretexts.orgcrunchchemistry.co.uk

In this compound, the substituents are two methyl groups on the benzene (B151609) ring and an isopropyl group on the nitrogen atom. Both alkyl groups (methyl and isopropyl) are electron-donating through an inductive effect (+I). libretexts.orgcrunchchemistry.co.uk This effect increases the electron density on the nitrogen atom, making the compound more basic than aniline. learncbse.in Density functional theory (DFT) calculations are often employed to compare the electron-donor abilities of various substituted aminophenyl systems by calculating parameters such as ionization potentials and charge densities. acs.org These computational methods can precisely quantify the electronic influence of the isopropyl and dimethyl groups on the reactivity of the aniline core.

Table 1: Influence of Substituents on the Electronic Properties of the Aniline Moiety

| Substituent/Group | Electronic Effect | Impact on Nitrogen's Electron Density | Consequence for Reactivity |

| Aromatic Ring | -R (Resonance) | Decreases | Reduces basicity; activates the ring toward electrophilic substitution |

| -CH₃ (Methyl) | +I (Inductive) | Increases | Enhances basicity |

| -CH(CH₃)₂ (Isopropyl) | +I (Inductive) | Increases | Enhances basicity |

Conformational Analysis and Steric Hindrance Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, key rotations exist around the C(ring)−N bond and the N−C(isopropyl) bond. These rotations are governed by torsional strain and steric hindrance, which is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. libretexts.org

The size and orientation of the N-isopropyl group create significant steric bulk around the nitrogen atom. This steric hindrance influences the planarity of the amino group relative to the benzene ring. In many substituted anilines, bulky groups can force the amino group out of the plane of the ring, which in turn disrupts the π-electron delocalization between the nitrogen lone pair and the ring. acs.org This inhibition of conjugation has been studied in similarly structured molecules, such as N,N-dimethyl-2,4,6-tri-tert-butylaniline, using computational methods. researchgate.net

Computational studies, often using ab initio and DFT methods, can calculate the potential energy surfaces for these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. colostate.eduaip.org For N-substituted molecules, the preference for an axial versus an equatorial position of the substituent can depend on its size. researchgate.net For instance, in N-substituted oxazines, smaller substituents like methyl prefer an axial position, while bulkier groups like isopropyl and tert-butyl favor the equatorial position to minimize steric interactions. researchgate.net In this compound, steric interactions would be expected between the isopropyl group and the hydrogen atom at the C5 position of the benzene ring. The presence of the methyl group at the C3 position further contributes to the steric environment.

Table 2: Key Steric Interactions in this compound

| Interacting Groups | Type of Strain | Expected Consequence |

| Isopropyl group ↔ C5-H on ring | Steric Repulsion | Influences preferred rotational angle (dihedral angle) of the C-N bond. |

| Isopropyl group ↔ C3-Methyl group | Steric Repulsion | Contributes to the rotational barrier and conformational preference. |

| N-H bond ↔ C5-H on ring | Torsional Strain | Affects the energy landscape of C-N bond rotation. |

Solvation Effects and Intermolecular Interactions Modeling

The behavior of this compound in a solution is governed by its interactions with solvent molecules. These interactions can be modeled using computational methods to understand solvation effects. The molecule possesses both hydrophobic regions (the aromatic ring, dimethyl groups, and isopropyl group) and a hydrophilic site (the N-H group), which can act as a hydrogen bond donor. researchgate.netsci-hub.se The nitrogen's lone pair can also act as a hydrogen bond acceptor. researchgate.netsci-hub.se

The ability of amines to dissolve in water is dependent on their capacity to form hydrogen bonds. learncbse.inbyjus.com For this compound, the large, nonpolar hydrocarbon portion of the molecule would likely limit its solubility in water, a characteristic common to higher molecular weight amines. libretexts.orgbyjus.com In polar organic solvents, however, it is expected to be significantly more soluble. libretexts.org

Computational modeling, particularly through methods combining DFT with continuum solvent models or explicit solvent molecules, can predict how different solvents affect the molecule's properties. bohrium.com For example, studies on other N-substituted compounds have shown that solvent polarity can shift the conformational equilibrium. researchgate.net In nonpolar solvents, intramolecular forces dominate, but in polar solvents, conformations with larger dipole moments may be stabilized and become more abundant. researchgate.net Modeling can also reveal specific intermolecular interactions, such as the formation of hydrogen-bonded complexes between the amine and protic solvent molecules. bohrium.comacs.org

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD provides a detailed picture of the dynamic processes that this compound undergoes. researchgate.netbohrium.com

MD simulations can be used to explore various aspects of the molecule's behavior:

Conformational Dynamics: Simulations can track the rotation around the C-N bonds, revealing the frequencies of conformational changes and the lifetimes of different conformational states. This provides a dynamic view that complements the static picture from potential energy surface calculations. aip.org

Solvation Structure: In a simulated solvent box, MD can determine the arrangement of solvent molecules around the solute. Analysis tools like the Radial Distribution Function (RDF) can quantify the structure of the solvation shells, showing, for example, the average distance and coordination number of water molecules around the amine's N-H group. bohrium.com

Hydrogen Bonding Dynamics: MD simulations can monitor the formation and breaking of hydrogen bonds between the amine and solvent molecules, providing information on the strength and lifetime of these crucial interactions. bohrium.com

Transport Properties: These simulations can also be used to predict macroscopic properties like diffusion coefficients by observing the molecule's movement through the simulated solvent over time.

Such simulations have been successfully applied to study other aniline derivatives, providing insights into hydrogen bonding networks and the structure of liquid mixtures. researchgate.netbohrium.com Applying these techniques to this compound would yield a comprehensive understanding of its behavior in a condensed phase.

Future Research Directions and Emerging Trends for N Isopropyl 3,4 Dimethylaniline

The scientific focus on N-Isopropyl-3,4-dimethylaniline and its derivatives is poised for significant expansion. While currently recognized for its role as a chemical intermediate, its structural features—a substituted aniline (B41778) core with a secondary amine—present a rich platform for innovative chemical exploration. Future research is expected to pivot towards enhancing its synthesis, exploring its catalytic potential, and integrating it into advanced technologies and materials. The following sections outline the key emerging trends and future research directions for this compound.

Q & A

Q. What are the common synthetic routes for N-Isopropyl-3,4-dimethylaniline, and what factors influence reaction efficiency?

The compound is typically synthesized via alkylation of 3,4-dimethylaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions. Key factors include:

- Catalyst selection : Bases like sodium hydroxide or potassium carbonate facilitate deprotonation of the aniline nitrogen, enhancing nucleophilicity .

- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but require monitoring to avoid side reactions such as over-alkylation or decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) are preferred for their ability to stabilize intermediates .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .

- Storage : Keep in a cool, dry place away from ignition sources, and store in airtight containers to prevent oxidation or moisture absorption .

Q. What purification methods are recommended for isolating this compound post-synthesis?

Common methods include:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient to separate the product from unreacted starting materials .

- Recrystallization : Ethanol or methanol are suitable solvents for obtaining high-purity crystalline forms .

Q. What are the key steps in validating the purity and identity of synthesized this compound?

Analytical techniques include:

- Thin-layer chromatography (TLC) : Monitor reaction progress using UV visualization or iodine staining .

- Nuclear magnetic resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton shifts (δ 6.5–7.0 ppm) and isopropyl methyl signals (δ 1.2–1.4 ppm) .

- Melting point analysis : Compare observed values with literature data to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Systematic approaches include:

- Reaction variable optimization : Test temperature, solvent, and catalyst ratios to identify ideal conditions .

- Side-product analysis : Use gas chromatography-mass spectrometry (GC-MS) to detect byproducts like dialkylated amines or oxidation derivatives .

- Reproducibility checks : Replicate reported protocols while controlling for moisture and oxygen levels, which may alter reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Advanced methods include:

- X-ray crystallography : Resolve molecular geometry and confirm steric effects of the isopropyl and methyl substituents .

- Infrared (IR) spectroscopy : Identify N–H stretching (3300–3500 cm<sup>-1</sup>) and aromatic C–C vibrations (1450–1600 cm<sup>-1</sup>) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 178.1592) .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculations can:

- Map molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites for substitution reactions .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions in biological systems .

- Simulate reaction pathways (e.g., alkylation kinetics) using transition-state modeling .

Q. What strategies optimize the alkylation step in synthesizing this compound to minimize side products?

Optimization strategies include:

- Catalyst loading : Excess base (1.5–2.0 eq) ensures complete deprotonation of 3,4-dimethylaniline .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing energy transfer .

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to facilitate interfacial reactions in biphasic systems .

Q. How does the steric and electronic environment of the isopropyl group influence the compound’s reactivity in further derivatization?

- Steric hindrance : The bulky isopropyl group reduces accessibility for electrophilic aromatic substitution at the para position, favoring ortho/meta functionalization .

- Electronic effects : Methyl groups at the 3,4 positions donate electron density via hyperconjugation, activating the ring for nitration or halogenation .

Q. What recent advancements in catalytic systems have improved the synthesis efficiency of this compound?

Innovations include:

- Green chemistry approaches : Solvent-free conditions or ionic liquids reduce environmental impact .

- Enzyme-mediated alkylation : Lipases or proteases enable regioselective modifications under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.